(6-Butoxypyridin-2-yl)boronic acid
Description
(6-Butoxypyridin-2-yl)boronic acid is an organoboron compound characterized by a pyridine ring substituted with a butoxy group at the 6-position and a boronic acid moiety at the 2-position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, pharmaceuticals, and materials science applications .
Properties
IUPAC Name |
(6-butoxypyridin-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-2-3-7-14-9-6-4-5-8(11-9)10(12)13/h4-6,12-13H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVISGPNIEKICNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)OCCCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Butoxypyridin-2-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 6-butoxypyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(6-Butoxypyridin-2-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Boronic acids, including (6-butoxypyridin-2-yl)boronic acid, have been investigated for their potential in cancer therapy. They often function as proteasome inhibitors, which are crucial in regulating protein degradation pathways that are often dysregulated in cancer cells. The compound's structure allows it to interact with the proteasome, potentially leading to apoptosis in malignant cells .
Case Study: Drug Development
A notable example is the use of boronic acids in combination therapies for multiple myeloma. The FDA-approved drug bortezomib utilizes a similar mechanism of action as this compound, highlighting the latter's potential in developing novel therapeutic agents against hematological malignancies .
Synthesis Methodologies
Suzuki-Miyaura Coupling
this compound can be synthesized using the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. This method is particularly advantageous for creating complex organic molecules and has been widely adopted in pharmaceutical synthesis .
Synthesis Overview Table
| Reaction Type | Description | Advantages |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms C-C bonds using boronic acids | High yield, mild conditions |
| Palladium-Catalyzed | Enables substitution reactions with aryl halides | Versatile, applicable to various substrates |
Antibacterial and Antiviral Properties
Research indicates that boronic acids possess antibacterial and antiviral properties, making them suitable candidates for developing new antimicrobial agents. Their ability to inhibit proteolytic enzymes can disrupt bacterial cell wall synthesis and viral replication processes .
Sensor Applications
Boronic acids are also utilized in sensor technology due to their ability to form reversible covalent bonds with diols. This property allows this compound to be employed in the development of sensors for glucose monitoring and other biochemical applications .
Mechanism of Action
The mechanism of action of (6-Butoxypyridin-2-yl)boronic acid in various applications is primarily based on its ability to form stable complexes with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid group interacts with the active site of the enzyme, inhibiting its activity. The molecular targets and pathways involved depend on the specific application and the nature of the enzyme or biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The butoxy substituent distinguishes (6-Butoxypyridin-2-yl)boronic acid from other pyridinyl boronic acids. Key structural analogs include:
Physicochemical and Reactivity Profiles
pKa and Binding Affinity :
- Boronic acids with electron-donating groups (e.g., butoxy) typically exhibit higher pKa values (~8.5–9.5), reducing ionization at physiological pH and favoring boronate ester formation with diols (e.g., bacterial cell wall components) .
- In contrast, 3-AcPBA and 4-MCPBA (common in glucose sensors) have pKa > 9, limiting their utility in physiological applications compared to analogs with optimized acidity .
Solubility and Stability :
- Precipitation issues observed in pyren-1-yl boronic acid (due to low solubility) suggest that the butoxy group’s balance of hydrophobicity may prevent aggregation in cell culture media.
Biological Activity
(6-Butoxypyridin-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as enzyme inhibitors. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Boronic acids, including this compound, function primarily as Lewis acids. They can form reversible complexes with nucleophilic biological compounds such as enzyme residues and nucleic acids. This interaction is crucial for their role as enzyme inhibitors and in modulating various biological pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| 4T1 (breast cancer) | 0.1969 |
| C2C12 (non-cancer) | 0.2251 |
The compound exhibited a concentration-dependent decrease in cell viability, indicating its potential as an anticancer agent .
Enzyme Inhibition
Boronic acids are known for their ability to inhibit specific enzymes. For instance, they can act as inhibitors of serine proteases and other enzymes involved in cancer progression. The introduction of the boronic acid moiety in biologically active compounds has been shown to enhance their inhibitory activity significantly .
Case Studies
- Inhibition of Tubulin Polymerization : A study synthesized boronic acid derivatives that showed potent inhibition of tubulin polymerization, which is critical for cancer cell division. The derivatives exhibited IC50 values ranging from 0.48 to 2.1 μM against various cancer cell lines, demonstrating the importance of boron-containing compounds in cancer therapy .
- Mechanistic Insights : Research has suggested that this compound may share mechanisms with other boronic acids that target specific pathways involved in tumor growth and metastasis. This includes modulation of the PD-1/PD-L1 signaling pathway, which is crucial for immune evasion in tumors .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound remains to be fully elucidated; however, boronic acids generally exhibit favorable properties such as stability and low toxicity at therapeutic doses. Studies suggest that modifications to the boronic acid structure can enhance selectivity and reduce off-target effects .
Q & A
Q. What are the optimal synthetic routes and purification strategies for (6-Butoxypyridin-2-yl)boronic acid?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or nucleophilic substitution on pre-functionalized pyridine scaffolds. For purification, column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using methanol/water mixtures) is recommended to remove unreacted boronic acid precursors and byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phases can achieve >95% purity .
Q. How does the butoxy substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-donating butoxy group at the 6-position enhances boronic acid stability by reducing oxidation susceptibility. However, steric hindrance may slow transmetalation in Suzuki-Miyaura reactions. Optimize catalyst systems (e.g., Pd(PPh₃)₄ or SPhos ligands) and bases (e.g., K₂CO₃ in THF/H₂O) to balance reactivity and yield .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use NMR (¹H, ¹³C, ¹¹B) to confirm structure and boron environment. LC-MS/MS in negative ion mode detects impurities (e.g., residual boroxines). FT-IR identifies B-O stretching (~1350 cm⁻¹). For quantification, combine UV-Vis (λ = 260–280 nm) with boronate-specific derivatization (e.g., alizarin red S complexation) .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives for enzyme inhibition?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding to serine proteases or proteasomes. Use QSAR models to correlate substituent effects (e.g., butoxy chain length) with inhibitory potency. Validate with free energy perturbation (FEP) simulations to optimize binding thermodynamics .
Q. What strategies mitigate boroxine formation during MALDI-MS analysis of boronic acid-containing peptides?
- Methodological Answer : Derivatize with diols (e.g., pinacol) to stabilize boronic esters pre-ionization. Use 2,5-dihydroxybenzoic acid (DHB) matrix for in-plate esterification, suppressing dehydration. For branched peptides, employ MS/MS fragmentation to distinguish boroxine artifacts from true sequences .
Q. How do buffer conditions affect the selectivity of this compound in glycoprotein binding studies?
- Methodological Answer : At pH > 8.5, boronate-diol binding dominates, but non-specific electrostatic interactions may occur. Use low-ionic-strength buffers (e.g., 10 mM HEPES) to minimize secondary interactions. Competitive elution with sorbitol confirms specificity .
Data Contradiction and Resolution
Q. How to reconcile conflicting data on boronic acid-diol binding affinities across studies?
- Methodological Answer : Variability arises from solvent polarity (e.g., DMSO vs. water), diol stereochemistry, and measurement techniques (SPR vs. fluorescence polarization). Standardize assays using isothermal titration calorimetry (ITC) in buffered aqueous systems. Cross-validate with computational binding energy calculations .
Comparative Methodological Analysis
Q. Comparison of Analytical Techniques for Boronic Acid Detection
Key Research Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
